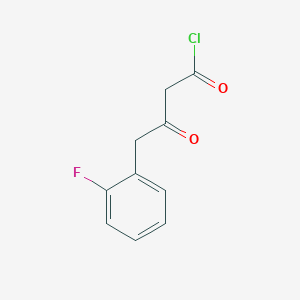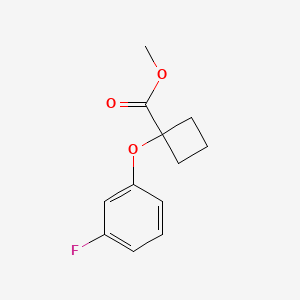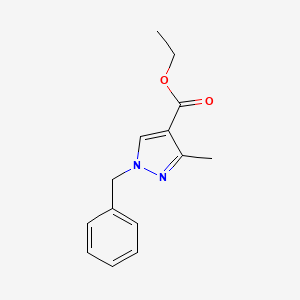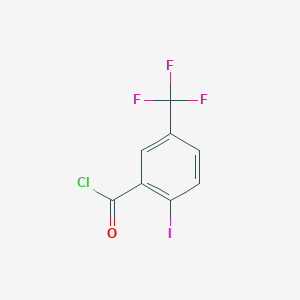
2-Iodo-5-(trifluoromethyl)benzoyl chloride
Vue d'ensemble
Description
2-Iodo-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3IO. . The compound features an iodine atom and a trifluoromethyl group attached to a benzoyl chloride moiety, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-iodo-5-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at 80°C for about 10 hours. After the reaction, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and distillation units helps in maintaining consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.
Reduction Reactions: The carbonyl group in the benzoyl chloride moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound from 2-iodo-5-(trifluoromethyl)benzoic acid.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Reducing Agents: Such as lithium aluminum hydride, used for the reduction of the carbonyl group.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Alcohols: Produced by the reduction of the carbonyl group.
Applications De Recherche Scientifique
2-Iodo-5-(trifluoromethyl)benzoyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The trifluoromethyl group and iodine atom enhance the compound’s electrophilicity, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylbenzoyl Chloride: Similar structure but lacks the iodine atom.
2-Fluoro-5-iodobenzoyl Chloride: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
2-Iodo-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the iodine atom and the trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3IO/c9-7(14)5-3-4(8(10,11)12)1-2-6(5)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSLIGYAQBKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


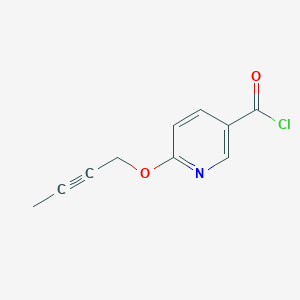

![2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide](/img/structure/B1411012.png)




